Disperse Red 60

Description

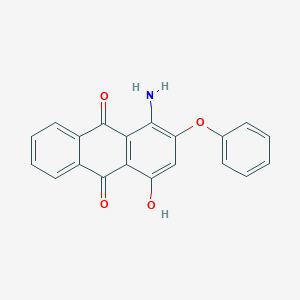

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFWEJMQVIWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025210 | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17418-58-5, 12223-37-9, 70956-30-8 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Red 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17418-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017418585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4431S01IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Disperse Red 60 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Disperse Red 60 (C.I. 60756), an anthraquinone-based dye. The information is intended for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Identification

This compound is chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[1][2] Its structure is characterized by an anthraquinone core with an amino, a hydroxyl, and a phenoxy group attached.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a fine, deep-red powder.[2][3] It is characterized by its low solubility in water but is soluble in various organic solvents such as dichloromethane.[1]

| Property | Value | Reference |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [1][2] |

| CAS Number | 17418-58-5 | [2] |

| Molecular Formula | C₂₀H₁₃NO₄ | [4] |

| Molecular Weight | 331.32 g/mol | [4] |

| Appearance | Fine deep-red powder | [2][3] |

| Melting Point | 185 °C | [5] |

| Boiling Point | 570.3 °C at 760 mmHg | |

| Density | 1.438 g/cm³ | |

| Solubility | Insoluble in water; Soluble in dichloromethane, DMSO (slightly), Methanol (very slightly) | [1][5] |

| UV-Vis Absorption Max (λmax) | 495 nm | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol in an alkaline medium.[4][7]

Caption: Synthesis pathway of this compound.

Methodology:

-

Reactant Preparation: Prepare a solution of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione and phenol.

-

Reaction: The reaction is carried out in an alkaline medium, which facilitates the nucleophilic substitution of the bromine atom by the phenoxy group.

-

Purification: The resulting this compound is then purified, typically by recrystallization, to remove any unreacted starting materials and byproducts.

Dyeing of Polyester Fabric

This compound is widely used for dyeing polyester fibers. The following is a general high-temperature dyeing protocol.

Methodology:

-

Dye Bath Preparation: Prepare a dye bath containing this compound, a dispersing agent, and acetic acid to maintain a pH of 4.5-5.5.[8]

-

Dyeing Process:

-

Rinsing and Cleaning:

-

Cool the dye bath to 70-80°C.

-

Rinse the dyed fabric to remove unfixed dye.

-

Perform a reduction clearing step using a solution of sodium hydrosulfite and sodium hydroxide to improve wash fastness.

-

-

Final Wash and Dry: Thoroughly wash the fabric with a non-ionic detergent and then dry.

Analytical Detection

The quantification and identification of this compound, particularly in textile samples, can be performed using UV-Visible spectrophotometry or more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC/MS).

UV-Visible Spectrophotometry:

-

Sample Preparation: Extract the dye from the sample matrix using a suitable solvent (e.g., dichloromethane).

-

Analysis: Measure the absorbance of the extracted solution at the maximum absorption wavelength (λmax) of this compound, which is approximately 495 nm.[6]

-

Quantification: Determine the concentration of the dye using a pre-established calibration curve.

Liquid Chromatography-Mass Spectrometry (LC/MS):

-

Sample Extraction: Extract the dye from the textile fiber using a solvent such as methanol or acetonitrile, often assisted by ultrasonication.[9][10]

-

Chromatographic Separation: Separate the components of the extract using a suitable HPLC or UPLC system, typically with a C18 column.[10]

-

Mass Spectrometric Detection: Detect and identify this compound and its potential by-products based on their mass-to-charge ratio and fragmentation patterns.[9]

Caption: Analytical workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17418-58-5 [chemicalbook.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound CAS#: 17418-58-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 17418-58-5 [smolecule.com]

- 8. textilelearner.net [textilelearner.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, commonly known as C.I. Disperse Red 60, is an anthraquinone-based dye recognized for its vibrant red hue.[1] Its primary application lies in the dyeing of synthetic textiles, particularly polyester, for which it exhibits excellent light fastness and level dyeing properties.[1] The molecule's structure, featuring a substituted anthraquinone core, also makes it and its derivatives subjects of interest in materials science and potentially other fields, although its primary established use is as a colorant.[2][3] This guide provides a detailed overview of its conventional synthesis pathway, experimental protocols, and key chemical data.

Core Synthesis Pathway

The conventional manufacturing process for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is a multi-step synthesis commencing with 1-aminoanthraquinone. The pathway involves sequential halogenation, selective hydrolysis, and finally, a condensation reaction.[1][2] The key intermediate in this process is 1-amino-2-bromo-4-hydroxyanthraquinone, which is crucial for the final condensation step with phenol.[2][4]

Caption: Overall synthesis pathway for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.

Experimental Protocols

The synthesis is typically performed in two main stages: the preparation of the key intermediate, followed by the final condensation.

Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

This stage involves the bromination of 1-aminoanthraquinone followed by selective hydrolysis of the dibrominated intermediate.

Protocol based on Patent US4197250A[4]

-

Reaction Setup: Charge a stirred reactor with 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.

-

Addition of Starting Material: Add 111.5 parts of 1-aminoanthraquinone to the stirred sulfuric acid at room temperature.

-

Bromination: Heat the mixture to 100°C. Over a period of 12 hours, add 120 parts of bromine while maintaining the temperature at 100°C.

-

Reaction Completion: Continue stirring for an additional 3 hours at 100°C to ensure the reaction goes to completion.

-

Removal of Excess Bromine: Expel the excess, unreacted bromine from the reaction mixture by bubbling nitrogen gas through it. At this stage, the intermediate is 1-amino-2,4-dibromoanthraquinone.

-

Hydrolysis: Initiate hydrolysis by adding 195.3 parts of 66% oleum and 16 parts of paraformaldehyde to the reaction mixture. Heat the mixture to 110°C and maintain for 1-2 hours.

-

Precipitation: Cool the reaction mixture to 60°C. Dilute the mixture with 737 parts of water (pre-heated to 60-65°C) to precipitate the crystalline product.

-

Isolation and Purification: Stir the resulting suspension for 1 hour at 60-65°C, then filter at 60°C. Wash the filter cake with water until neutral.

-

Drying: Dry the isolated solid to obtain 1-amino-2-bromo-4-hydroxyanthraquinone.

Caption: Workflow for the synthesis of the key intermediate.

Synthesis of 1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione

This final step is a nucleophilic aromatic substitution (condensation) reaction.

-

Reactants: The key intermediate, 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione (or the corresponding 2-chloro derivative), is reacted with a phenolate.[5]

-

Solvent and Conditions: The reaction is carried out in an alkaline medium, which can be achieved by using sodium or potassium phenolate, or by adding a base like potassium carbonate with phenol.

-

Reaction: The phenoxide ion acts as a nucleophile, displacing the bromide (or chloride) at the 2-position of the anthraquinone ring.

-

Work-up: Following the reaction, the mixture is typically filtered and the resulting solid is dried to yield the final product, this compound.[1]

Caption: Final condensation step to yield this compound.

Data Presentation

Quantitative data for the key intermediate and the final product are summarized below.

Table 1: Physical and Chemical Properties of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione (this compound)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 17418-58-5 | [1][2][6][7] |

| Molecular Formula | C₂₀H₁₃NO₄ | [6][7][8] |

| Molecular Weight | 331.32 g/mol | [6][7] |

| Appearance | Fine, deep-red powder | [1][5] |

| Melting Point | ~185 °C | [1][6] |

| Boiling Point | 570.3 °C (Predicted) | [1] |

| Flash Point | 298.7 °C | [1][6] |

| Solubility | Insoluble in water | [1][5] |

| Purity (Typical) | >95% |[7] |

Table 2: Synthesis Data for Intermediate 1-Amino-2-bromo-4-hydroxyanthraquinone

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 1-Aminoanthraquinone | [4] |

| Yield | 92% | [4] |

| Purity | 93.5% | [4] |

| Melting Point | 225-227 °C | [4] |

| Bromine Content (Elemental Analysis) | 25.0% (Calculated: 25.2%) |[4] |

Structural Variations

The synthesis pathway allows for the creation of structural analogs by modifying the condensation partner. Using a substituted phenol instead of phenol in the final step introduces various substituent groups onto the phenoxy ring.[2] For instance, reacting the intermediate with o-cresol would yield a methyl-substituted phenoxy derivative.[2] This flexibility allows for the tuning of the dye's properties, such as its color, fastness, and affinity for different fibers.

Conclusion

The synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is a well-established, multi-step process rooted in classical anthraquinone chemistry. The pathway, beginning with 1-aminoanthraquinone, proceeds through reliable bromination, hydrolysis, and condensation reactions to yield the final disperse dye. The robustness of this synthetic route and the ability to introduce structural modifications make it a cornerstone in the production of anthraquinoid colorants for the textile industry.

References

- 1. echemi.com [echemi.com]

- 2. This compound|Anthraquinone Dye for Research [benchchem.com]

- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]

- 5. This compound | 17418-58-5 [chemicalbook.com]

- 6. This compound | 17418-58-5 | FD40629 | Biosynth [biosynth.com]

- 7. chemscene.com [chemscene.com]

- 8. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- [webbook.nist.gov]

Technical Guide: Physical and Chemical Properties of Disperse Red 60 (CAS 17418-58-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, identified by the CAS number 17418-58-5, is an anthraquinone-based dye known for its application in coloring synthetic fibers, particularly polyester.[1] Its chemical name is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[2][3] The structure of this compound, characterized by the anthraquinone core, imparts good lightfastness and stability.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological interactions.

It is important to note that the CAS number 17418-58-5 has been occasionally and erroneously associated with Cedrol methyl ether. However, based on authoritative chemical databases such as PubChem and ChemicalBook, CAS 17418-58-5 is definitively assigned to this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to environmental fate assessments.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Fine, deep-red powder with white specks | [4][5] |

| Melting Point | 185 °C | [5][6] |

| Boiling Point | 570.3 ± 50.0 °C (Predicted) | [5] |

| Density | 1.438 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in acetone and alcohol | [1] |

| Vapor Pressure | 0 Pa at 25°C |

Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₃NO₄ | [6] |

| Molecular Weight | 331.32 g/mol | [6] |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [2] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | [2] |

| InChI Key | MHXFWEJMQVIWDH-UHFFFAOYSA-N | [2] |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [7] |

| Reactivity | As an amine, it can neutralize acids in exothermic reactions. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. | [7] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical and toxicological properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol. An improved, two-step process is described below to enhance yield and purity.

Materials:

-

1-amino-2-bromo-4-hydroxyanthraquinone (dried, moisture content < 0.2 wt%)

-

Phenol

-

Potassium carbonate (acid-binding agent)

-

Reaction vessel with a dehydration device

Procedure:

-

Dehydration: Add potassium carbonate and phenol to the reaction vessel. Heat the mixture to 130-155 °C under normal or negative pressure to remove any residual water. Dehydration is complete when no more water is collected in the dehydration device.

-

Condensation: Once the system is anhydrous, add the dried 1-amino-2-bromo-4-hydroxyanthraquinone to the reaction vessel.

-

Reaction: Maintain the temperature at 150-158 °C to allow the condensation reaction to proceed.

-

Isolation: After the reaction is complete, cool the mixture to 88-92 °C. Add water to precipitate the this compound product.

-

Purification: Collect the solid product by suction filtration, wash it with water, and then dry it to obtain pure this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. CN102942800A - Method for preparing disperse red - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 17418-58-5 [m.chemicalbook.com]

- 6. This compound | 17418-58-5 | FD40629 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Disperse Red 60 in Polyester Dyeing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Disperse Red 60 when dyeing polyester fibers. The content delves into the physicochemical interactions, thermodynamics, and kinetics of the dyeing process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Introduction to Disperse Dyes and Polyester Fiber

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers like polyester.[1] Polyester, a polymer composed of repeating ester units, possesses a crystalline and compact molecular structure, making it challenging for dye molecules to penetrate without the aid of high temperatures or chemical auxiliaries.[2] The dyeing mechanism is not one of ionic bonding but rather a process of molecular dispersion and diffusion into the amorphous regions of the polymer.[1]

This compound, an anthraquinone dye, is a prominent member of this class, known for its bright red shade and good fastness properties.[3][4] Understanding its mechanism of action is crucial for optimizing dyeing processes to achieve desired color yield, levelness, and durability.

Physicochemical Properties of this compound and Polyester

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Structure | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [5] |

| Molecular Formula | C₂₀H₁₃NO₄ | [5] |

| Molecular Weight | 331.33 g/mol | [5] |

| Appearance | Deep red powder | [5] |

| Solubility | Insoluble in water | [5] |

| Chemical Class | Anthraquinone | [4] |

The Core Mechanism of Polyester Dyeing with this compound

The dyeing of polyester with this compound is a multi-step process governed by the principles of diffusion and intermolecular forces. The overall mechanism can be broken down into the following key stages:

-

Dispersion in the Dyebath: Due to its low water solubility, this compound is finely ground and dispersed in the aqueous dyebath with the aid of dispersing agents.[6] These agents prevent the dye particles from aggregating and ensure a stable, uniform dispersion.[7]

-

Adsorption onto the Fiber Surface: The dispersed dye molecules migrate from the bulk solution to the surface of the polyester fiber. This process is influenced by factors such as temperature and the liquor-to-goods ratio.

-

Diffusion into the Polyester Fiber: This is the rate-determining step in the dyeing process. At elevated temperatures (typically 130°C), the polyester fiber swells, and the thermal energy of the dye molecules increases, allowing them to penetrate the amorphous regions of the polymer.[8][9] The presence of a carrier can facilitate this process at lower temperatures (around 100°C) by further swelling the fiber.[2][8]

-

Fixation within the Fiber: Once inside the fiber, the this compound molecules are held in place by van der Waals forces and hydrogen bonds with the polyester polymer chains.[9] After dyeing, a process called reduction clearing is often employed to remove any dye particles adhering to the fiber surface, thereby improving wash fastness.[1][6]

A visual representation of this dyeing mechanism is provided in the following diagram.

Kinetics and Thermodynamics of Dyeing

The rate and extent of dyeing are governed by kinetic and thermodynamic principles.

Dyeing Kinetics

| Kinetic Parameter | Reported Value | Conditions | Reference |

| Pseudo-first-order rate constant (K₁) | 0.040 min⁻¹ | 130°C on PET/PTT bicomponent fibers without a carrier | [6] |

The rate of dyeing is significantly influenced by temperature, with higher temperatures leading to faster diffusion of the dye into the fiber.[8]

Thermodynamics of Dyeing

Thermodynamic studies help in understanding the equilibrium of the dyeing process and the affinity of the dye for the fiber. The dyeing of polyester with disperse dyes is generally considered an exothermic process.[10] Key thermodynamic parameters include the standard affinity, enthalpy, and entropy of dyeing. The adsorption of disperse dyes on polyester often follows the Nernst or Langmuir isotherm models, which describe the distribution of the dye between the dyebath and the fiber at equilibrium.[8][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of this compound dyeing on polyester.

High-Temperature Exhaust Dyeing of Polyester

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.

-

Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.[6] Rinse the fabric thoroughly with deionized water and allow it to air dry.[6]

-

Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.[6] The dyebath should contain:

-

Dyeing Procedure:

-

After-treatment (Reduction Clearing):

Determination of Dye Uptake

The percentage of dye exhaustion from the dyebath can be determined spectrophotometrically.

-

Sampling: At specific time intervals during the dyeing process, withdraw a small aliquot of the dyebath.[6]

-

Measurement: Measure the absorbance of the dyebath aliquots at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.[6] A pre-established calibration curve of absorbance versus dye concentration is used to determine the dye concentration.[6]

-

Calculation: Calculate the percentage of dye exhaustion (%E) at each time point using the following formula:[6] %E = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.[6]

A typical workflow for these experimental procedures is illustrated below.

Role of Carriers in the Dyeing Process

Carriers are organic compounds that act as swelling agents for polyester fibers, allowing for dyeing at lower temperatures (around 100°C) and atmospheric pressure.[2][8] They enhance the rate of dyeing by increasing the intermolecular space within the polymer, thereby facilitating the diffusion of this compound molecules into the fiber.[8] Common carriers include phenols and benzoates.[12] However, due to their toxicity and environmental concerns, their use has been declining.[12]

The logical relationship of factors influencing the dyeing process is depicted in the following diagram.

Conclusion

The mechanism of action of this compound in polyester dyeing is a complex interplay of physical and chemical processes. The non-ionic nature of the dye and the hydrophobic, crystalline structure of the polyester fiber necessitate high temperatures or the use of carriers to facilitate dye penetration and fixation. The process is primarily driven by diffusion and is governed by the principles of kinetics and thermodynamics. A thorough understanding of these mechanisms, supported by robust experimental protocols, is essential for the effective and efficient coloration of polyester textiles.

References

- 1. scribd.com [scribd.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. scribd.com [scribd.com]

- 4. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. textilelearner.net [textilelearner.net]

- 6. benchchem.com [benchchem.com]

- 7. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic data of Disperse Red 60 (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Disperse Red 60

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C.I. 60756), a significant anthraquinone dye. The intended audience includes researchers, scientists, and professionals in drug development and materials science who require detailed information for characterization, quality control, and further research. This document presents Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1]

Spectroscopic Data Presentation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, allowing for unambiguous verification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) in the mass spectrum confirms the elemental composition and molecular formula.[6]

| Parameter | Value | Interpretation |

| Molecular Weight | 331.32 g/mol [5][6] | Theoretical molecular mass of C₂₀H₁₃NO₄. |

| Molecular Ion Peak (M+) | m/z 331 | Corresponds to the molecular weight of the compound.[6] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the this compound molecule by analyzing the absorption of infrared radiation at specific wavenumbers.[7]

| Functional Group | Bond | **Characteristic Wavenumber (cm⁻¹) ** | Interpretation |

| Amine | N-H stretch | ~3400-3300[6][7] | Presence of the primary amino group. |

| Hydroxyl | O-H stretch | ~3300-3200 (broad)[7] | Indicates the presence of a hydroxyl group, likely with hydrogen bonding. |

| Carbonyl | C=O stretch | ~1670-1630[6] | Confirms the anthraquinone carbonyl groups. |

| Ether | C-O-C stretch | ~1250[6] | Confirms the phenoxy ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

| Proton Type | Expected Chemical Shift (ppm) | Interpretation |

| Aromatic Protons | ~7.0-8.5[6] | Signals corresponding to the hydrogen atoms on the anthraquinone and phenoxy rings. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory practices for the analysis of solid organic compounds like this compound.

Mass Spectrometry (MS)

-

Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent, such as methanol or dichloromethane.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a gas chromatography (GC/MS) or liquid chromatography (LC/MS) system, is used.[7] For direct analysis, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample solution is then introduced into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. Fragmentation patterns can be further analyzed to corroborate the proposed structure.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small quantity of finely ground this compound powder is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). A small amount of a reference standard, typically Tetramethylsilane (TMS), is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[1]

-

Data Acquisition: The sample tube is placed in the NMR probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The ¹H NMR spectrum is then acquired.

-

Data Analysis: The chemical shifts, integration (relative number of protons), and splitting patterns of the signals in the spectrum are analyzed to determine the connectivity and chemical environment of the hydrogen atoms in the molecule.[6]

Mandatory Visualization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization and structural confirmation of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 17418-58-5 | FD40629 | Biosynth [biosynth.com]

- 4. This compound CAS#: 17418-58-5 [m.chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound|Anthraquinone Dye for Research [benchchem.com]

- 7. This compound|Anthraquinone Dye for Research [benchchem.com]

Crystal Structure of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione: A Technical Overview

Despite a comprehensive search of scientific databases and chemical repositories, detailed experimental crystal structure data for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is not publicly available at this time. Therefore, this guide will provide a comprehensive overview of the methodologies and techniques that would be employed to determine its crystal structure, based on established protocols for similar organic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of novel small molecules.

Molecular Identity

While the complete crystal structure is not available, the molecular formula and other computed properties of related compounds can be referenced from chemical databases. For instance, the closely related molecule, 1-amino-4-hydroxy-2-(phenylthio)-9,10-anthracenedione, has the molecular formula C20H13NO3S.[1] This family of amino-anthraquinone derivatives is of significant interest due to their diverse biological activities, including potential applications as anticancer agents and neuroprotective compounds.[2][3][4]

Experimental Determination of Crystal Structure

The primary method for determining the atomic arrangement in a crystalline solid is X-ray crystallography.[5][6] This powerful technique allows for the precise measurement of bond lengths, bond angles, and the overall three-dimensional structure of a molecule. The general workflow for such a study is outlined below.

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for determining the crystal structure of an organic compound.

Detailed Experimental Protocols

The following sections outline the key experimental procedures involved in determining the crystal structure of a compound like 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.

Synthesis and Purification

The initial step involves the chemical synthesis of the target compound. Synthetic routes for similar aminoanthraquinones often involve multi-step processes.[7] Following synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystal growth. Common purification techniques for organic compounds include column chromatography and recrystallization.

Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[5] The crystal should ideally be 0.1-0.3 mm in each dimension and free of significant defects.[5][8]

Table 1: Common Crystal Growth Techniques

| Method | Description |

| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free, undisturbed environment.[8][9] |

| Vapor Diffusion | The compound is dissolved in a solvent in which it is soluble. This solution is placed in a sealed container with a second solvent (the precipitant) in which the compound is insoluble but which is miscible with the first solvent. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.[9] |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[6] |

The choice of solvent is critical and is typically one in which the compound has moderate solubility.[9]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[6] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[5] The crystal is rotated during data collection to measure the intensities of a large number of reflections from different crystal planes.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal. This process involves two main steps:

-

Structure Solution: This step involves determining the initial positions of the atoms in the unit cell. For small molecules like the target compound, "direct methods" are typically used to solve the phase problem inherent in diffraction data.[5]

-

Structural Refinement: The initial atomic model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. This is an iterative process that minimizes the difference between the observed and calculated diffraction patterns.

Anticipated Structural Features and Biological Relevance

Based on the structures of related amino-anthraquinone compounds, it is anticipated that the crystal structure of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione would reveal a planar anthraquinone core. The amino and hydroxyl groups would likely be involved in intramolecular hydrogen bonding.

Derivatives of 9,10-anthracenedione are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] Some have been investigated for their ability to interact with DNA and induce apoptosis in cancer cells.[4] Furthermore, certain anthracene-9,10-dione derivatives have shown potential as neuroprotective and antidepressant agents by inhibiting monoamine oxidase (MAO) enzymes.[2] The precise three-dimensional structure obtained from X-ray crystallography would be invaluable for understanding these biological activities and for the rational design of new therapeutic agents.

Conclusion

While the specific crystal structure of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione remains to be determined, the experimental and computational methodologies for its elucidation are well-established. The determination of its solid-state structure would provide crucial insights into its chemical properties and biological function, aiding in the development of new pharmaceuticals and materials. Future research efforts are needed to synthesize, crystallize, and analyze this compound to fully characterize its structural and functional properties.

References

- 1. 1-Amino-4-hydroxy-2-(phenylthio)-9,10-anthracenedione | C20H13NO3S | CID 112870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure-activity relationship using computational, spectroscopic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0499450A1 - Synthesis of 1-aminoanthraquinone - Google Patents [patents.google.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. How To [chem.rochester.edu]

An In-depth Technical Guide to the Solubility of Disperse Red 60 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] Its molecular structure imparts a vibrant red hue, making it a valuable colorant in various industrial applications, including textiles and plastics.[1] For researchers in materials science, chemistry, and drug development, understanding the solubility of this compound in organic solvents is crucial for its application in polymer matrices, formulation development, and as a model compound in toxicological and environmental studies. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for its quantitative determination, and a visual representation of the experimental workflow.

Core Concepts: Factors Influencing Solubility

The solubility of a disperse dye like this compound is governed by the principle of "like dissolves like." The large, relatively non-polar anthraquinone backbone of this compound dictates its generally low solubility in water and higher affinity for organic solvents.[3] Key factors influencing its solubility include:

-

Solvent Polarity: Solvents with polarity similar to that of the dye molecule will generally be more effective at dissolving it.

-

Temperature: The solubility of solids in liquids typically increases with temperature.

-

Hydrogen Bonding: The presence of amino and hydroxyl groups on the this compound molecule allows for hydrogen bonding with protic solvents, which can influence solubility.[4]

-

Molecular Size and Shape: The planar structure of the anthraquinone core can affect how it interacts with solvent molecules.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various technical data sheets and qualitative assessments, a general solubility profile can be summarized. The following table provides a qualitative and, where available, semi-quantitative overview of the solubility of this compound in common organic solvents.

| Organic Solvent | Chemical Formula | Qualitative Solubility |

| Dichloromethane | CH₂Cl₂ | Soluble[1][2] |

| Acetone (50% aqueous) | C₃H₆O | Soluble[5] |

| Tetrahydronaphthalene | C₁₀H₁₂ | Soluble[5] |

| Xylene | C₈H₁₀ | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble |

| Methanol | CH₃OH | Very Slightly Soluble |

| Water | H₂O | Insoluble[1] |

Note: "Soluble" indicates that a visually significant amount of the dye dissolves, while "Slightly" and "Very Slightly" soluble suggest limited dissolution. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium and UV-Visible spectrophotometry method.

Objective:

To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Visible spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached.

-

-

Phase Separation:

-

After equilibration, remove the container and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the suspension at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Spectrophotometric Analysis:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent and scan it across the UV-Visible spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result can be expressed in units such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains a gap in the scientific literature, its qualitative behavior is understood. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This information is essential for the effective use of this compound in research and development, particularly in the fields of materials science and drug development, where controlled formulation and a thorough understanding of a compound's physicochemical properties are paramount.

References

Toxicological Profile of Anthraquinone Dyes with a Focus on Disperse Red 60: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of anthraquinone dyes, with a specific emphasis on Disperse Red 60. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes potential toxicological mechanisms and workflows.

Executive Summary

Anthraquinone dyes are a significant class of synthetic colorants used in various industries, including textiles, plastics, and cosmetics. Their robust chemical structure imparts desirable properties like color fastness and stability. However, this stability also raises toxicological concerns, including potential for persistence in the environment, acute and chronic toxicity, genotoxicity, and carcinogenicity. This compound, a prominent member of this class, has been subject to toxicological evaluation, revealing a multifaceted hazard profile. This guide synthesizes available data to provide a detailed toxicological assessment, aiding in risk evaluation and the development of safer alternatives.

Quantitative Toxicological Data

The following tables summarize the quantitative toxicological data for this compound and other selected anthraquinone dyes to facilitate a comparative analysis.

Acute Toxicity Data

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | ca. 7000 mg/kg bw | [1] |

| LC50 (96h) | Oncorhynchus mykiss (Rainbow Trout) | Aquatic | ca. 485 mg/L | [1] |

| EC50 (48h) | Daphnia magna (Water Flea) | Aquatic | > 100 mg/L | [1] |

| EC50 (72h) | Desmodesmus subspicatus (Green Algae) | Aquatic | ca. 19 mg/L | [1] |

| IC50 (3h) | Activated Sludge | Aquatic | > 1000 mg/L | [1] |

Table 2: Comparative Acute Oral Toxicity (LD50) of Selected Anthraquinone Dyes

| Dye Name | CAS No. | Species | LD50 (mg/kg bw) |

| This compound | 17418-58-5 | Rat | ca. 7000[1] |

| Solvent Blue 35 | 17354-14-2 | Rat | > 2000 |

| Vat Yellow 4 | 128-66-5 | Rat | > 5000 |

| Reactive Blue 19 | 2580-78-1 | Rat | > 2000 |

Cytotoxicity Data

Table 3: In Vitro Cytotoxicity (IC50) of Selected Anthraquinone Dyes on Cancer Cell Lines

| Dye/Derivative | Cell Line | IC50 (µM) |

| 1-nitro-2-acyl anthraquinone-leucine | HCT116 (Colon) | 17.80 µg/mL |

| Xanthopurpurin | MDA-MB-231 (Breast) | 14.65 ± 1.45 |

| Lucidin-ω-methyl ether | MDA-MB-231 (Breast) | 13.03 ± 0.33 |

| Emodin | MDA-MB-231 (Breast) | 10 - 80 (concentration range) |

| Aloe-emodin | MCF-7 (Breast) | 3.6-fold lower than free AE for nanoparticle formulation |

| Rhein | Caco-2 (Colon) | No significant cytotoxicity at 0.1-10 µg/ml |

| Damnacanthal | MCF-7 (Breast) | 5.70 ± 0.21 µg/mL |

| Nordamnacanthal | K-562 (Leukemia) | 8.50 ± 1.18 µg/mL |

Genotoxicity Data

Table 4: Summary of Mutagenicity Data (Ames Test) for Selected Anthraquinone Dyes

| Dye Name | Ames Test Result | Metabolic Activation (S9) |

| This compound | No data available | - |

| 2-aminoanthraquinone | Positive | With and without |

| Vat Yellow 4 | Positive | With |

| Disperse Blue 7 | Positive | Not specified |

| Disperse Blue 3 | Positive | Not specified |

| Disperse Red 11 | Positive | Not specified |

| Reactive Blue 19 | Weakly Positive | Not specified |

Table 5: In Vivo Micronucleus Test Results for Selected Anthraquinone Dyes

| Dye Name | Species | Result |

| This compound | No data available | - |

| Disperse Blue 1 | Not specified | Not evaluated due to insolubility |

| 1-amino-2,4-dibromoanthraquinone | Not specified | Not evaluated due to insolubility |

| 2-aminoanthraquinone | Mouse | Positive |

Experimental Protocols

The toxicological evaluation of anthraquinone dyes like this compound follows standardized guidelines to ensure data reliability and comparability. The most frequently cited protocols are those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.

-

Principle: The test involves the administration of the test substance to a group of experimental animals (typically rats) at one of a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.

-

Test Animals: Healthy, young adult rodents (usually female rats) are used. Animals are fasted prior to dosing.

-

Procedure:

-

A sighting study is performed to determine the appropriate starting dose.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Body weights are recorded weekly.

-

At the end of the study, all animals are subjected to a gross necropsy.

-

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

-

Principle: The assay uses several strains of amino acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) that carry mutations in genes involved in histidine or tryptophan synthesis. The test substance is assessed for its ability to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid.

-

Procedure:

-

Bacterial strains are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

-

In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.

-

In Vitro Mammalian Cell Gene Mutation Test - OECD Guideline 476

This assay detects gene mutations induced by chemical substances in cultured mammalian cells.

-

Principle: The test uses established mammalian cell lines to measure mutations at specific genetic loci, such as the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) genes.

-

Procedure:

-

Cultured mammalian cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

-

After the exposure period, cells are washed and cultured for a period to allow for the expression of the mutant phenotype.

-

Cells are then plated in a selective medium that allows only mutant cells to grow.

-

The number of mutant colonies is counted, and the mutant frequency is calculated. A substance is considered mutagenic if it causes a dose-dependent increase in the mutant frequency.

-

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This in vivo test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Procedure:

-

The test substance is administered to the test animals (usually mice or rats) by an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

-

An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.

-

Aquatic Toxicity Testing

Standardized OECD guidelines are also followed for ecotoxicological assessments.

-

Fish, Acute Toxicity Test (OECD 203): Determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): Determines the median effective concentration (EC50) that causes immobilization of Daphnia magna over a 48-hour exposure.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Determines the concentration that inhibits the growth of a selected algal species by 50% (EC50) over a 72-hour period.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, studies on other anthraquinone derivatives suggest several potential mechanisms of toxicity. These often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including apoptosis.

Oxidative Stress and Apoptosis Induction

Many anthraquinones can undergo redox cycling, leading to the production of superoxide anions and other ROS. This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. Oxidative stress is a known trigger for apoptosis (programmed cell death).

Caption: Proposed pathway of this compound-induced oxidative stress and apoptosis.

Involvement of Stress-Activated Protein Kinase (SAPK/JNK) Pathway

ROS generation can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway can lead to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of genes involved in apoptosis.

Caption: Potential involvement of the JNK signaling pathway in this compound toxicity.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Some anthraquinone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the genotoxicity of a test substance like this compound, incorporating a battery of in vitro and in vivo assays.

Caption: A typical workflow for genotoxicity testing of a chemical substance.

Conclusion

The toxicological profile of this compound and other anthraquinone dyes indicates a need for careful risk assessment and management. While acute oral toxicity of this compound appears to be low, concerns remain regarding its potential for skin sensitization, ecotoxicity, and, based on data from related compounds, genotoxicity. The proposed mechanisms of toxicity, primarily involving oxidative stress and interference with key cellular signaling pathways, highlight areas for further mechanistic investigation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to understand the potential hazards associated with this class of dyes and to guide future research toward the development of safer alternatives. Further studies are warranted to elucidate the specific signaling pathways affected by this compound to refine our understanding of its toxicological profile.

References

The Environmental Fate of Disperse Red 60 in Aquatic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60 (DR60), chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic anthraquinone dye widely used in the textile industry for dyeing polyester fibers.[1] Due to its extensive use and the nature of dyeing processes, a significant amount of this dye can be released into aquatic environments through industrial effluents.[2] The low water solubility and potential persistence of this compound raise concerns about its environmental fate and potential toxicological effects on aquatic ecosystems.[1][3] This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound in aquatic systems, including its physicochemical properties, and pathways of degradation (biodegradation, photodegradation, and hydrolysis), and aquatic toxicity. This guide also outlines detailed experimental protocols for assessing the environmental fate of disperse dyes.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and distribution in aquatic environments. These properties influence its solubility, partitioning between water and sediment, and bioavailability to aquatic organisms. A summary of key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₃NO₄ | [3] |

| Molecular Weight | 331.33 g/mol | [4] |

| Appearance | Deep red powder | [4] |

| Water Solubility | Insoluble | [3] |

| Melting Point | 185 °C | [3] |

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes in aquatic systems, primarily biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation involves the breakdown of organic compounds by microorganisms. While specific kinetic data for the biodegradation of this compound in natural aquatic environments is limited, studies on the decolorization of textile effluents containing this dye have been conducted. For instance, a study using a bacterial consortium demonstrated that Bacillus cereus could achieve 76.29 ± 0.51% decolorization of this compound within 24 hours under specific laboratory conditions.[5] However, it is important to note that decolorization does not necessarily equate to complete mineralization of the dye into harmless substances. The complex aromatic structure of anthraquinone dyes like this compound can make them resistant to rapid biodegradation.

dot

Photodegradation

dot

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH and temperature of the water. For many organic compounds, hydrolysis can be a significant degradation pathway. Information on the hydrolysis of this compound is scarce in the context of environmental fate. However, studies on the dyeing process indicate that some disperse dyes can undergo hydrolysis under alkaline conditions. To accurately assess the environmental persistence of this compound, hydrolysis studies following standardized guidelines, such as OECD Guideline 111, are necessary. This would involve determining the hydrolysis rate constants at acidic, neutral, and alkaline pH values to predict its stability in various aquatic environments.

Aquatic Toxicity of this compound

A study on the early life stages of zebrafish (Danio rerio) exposed to environmentally realistic concentrations of this compound (up to 1.0 µg/L) for 96 hours did not find any significant effects on survival, hatching rate, or the occurrence of malformations.[2] However, the study did report biochemical alterations, suggesting that even at low concentrations, the dye could induce a physiological stress response in the fish embryos.[2]

It is important to note that the toxicity of dyes can sometimes increase during degradation processes due to the formation of more toxic intermediates. For example, a study on the photo-Fenton degradation of Disperse Red 1 showed an initial increase in toxicity to Daphnia similis due to the formation of degradation products, followed by a decrease in toxicity as these intermediates were further degraded.

Table 2: Summary of Aquatic Toxicity Data for this compound and Related Dyes

| Test Organism | Dye | Endpoint | Concentration | Exposure Duration | Reference |

| Zebrafish (Danio rerio) | This compound | No effect on survival or hatching | Up to 1.0 µg/L | 96 hours | [2] |

| Daphnia similis | Disperse Red 1 | Acute EC50 | 0.13 mg/L | 48 hours | [4] |

| Raphidocelis subcapitata (Algae) | Disperse Red 1 | Chronic NOEC | 0.06 µg/L | 72 hours | [4] |

Experimental Protocols

To ensure the generation of reliable and comparable data on the environmental fate of disperse dyes, standardized experimental protocols should be followed. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide a comprehensive set of guidelines for testing the properties of chemicals.

Biodegradation Testing (Adapted from OECD 301)

This test evaluates the ready biodegradability of a chemical in an aerobic aqueous medium.

-

Test System: A defined volume of mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

-

Test Substance: this compound is added as the sole source of organic carbon at a concentration of 10-20 mg/L.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The extent of biodegradation is determined by measuring a parameter such as dissolved organic carbon (DOC), CO₂ evolution, or oxygen consumption.

-

Data Analysis: The percentage of degradation is calculated over time. A substance is considered readily biodegradable if it reaches a pass level of >60% (for CO₂ evolution or O₂ consumption) or >70% (for DOC removal) within a 10-day window during the 28-day test period.

Photodegradation Testing

This protocol is designed to determine the rate of direct photolysis of a chemical in water.

-

Test Solution: A solution of this compound is prepared in purified water, buffered to a relevant environmental pH (e.g., 7).

-

Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-